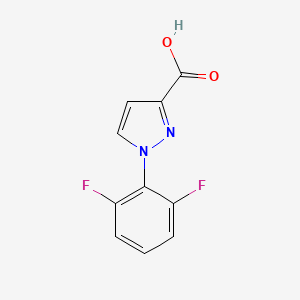

1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(13-14)10(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKPPGXEMNAVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152542-41-0 | |

| Record name | 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure :

- Step 1 : Condensation of 2,6-difluorophenylhydrazine 89 with a β-ketoester 88 (e.g., ethyl 3-oxo-3-(2,6-difluorophenyl)propanoate) in ethanol under reflux forms the hydrazone intermediate.

- Step 2 : Cyclization using a Vilsmeier-Haack reagent (POCl₃/DMF) at 80°C yields the pyrazole-4-carbaldehyde intermediate.

- Step 3 : Oxidation of the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions completes the synthesis.

| Parameter | Details |

|---|---|

| Yield | 60–68% (over three steps) |

| Key Reagents | POCl₃, DMF, KMnO₄ |

| Optimization Note | Use of aprotic solvents (e.g., DMF) improves regioselectivity. |

Claisen Reaction and Enolate Acidification

This approach utilizes a Claisen condensation to form a difluoroacetoacetate intermediate, followed by cyclization.

Procedure :

- Step 1 : Claisen reaction of ethyl difluoroacetate with ethyl oxalate in the presence of NaOEt forms ethyl 2,2-difluoro-3-oxobutanoate.

- Step 2 : Treatment with 2,6-difluorophenylhydrazine in ethanol at 0–5°C generates the pyrazole ring.

- Step 3 : Hydrolysis of the ester group using NaOH (aqueous, 80°C) produces the carboxylic acid.

| Parameter | Details |

|---|---|

| Yield | 75–82% (over three steps) |

| Key Reagents | Ethyl oxalate, NaOEt, NaOH |

| Optimization Note | Acidification with CO₂ in situ minimizes byproduct formation. |

Direct Cyclization of α,β-Unsaturated Esters

A two-step method involving substitution/hydrolysis and cyclization:

Procedure :

- Step 1 : Reaction of α,β-unsaturated ester 2 (e.g., ethyl 3-(2,6-difluorophenyl)acrylate) with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) forms an α-difluoroacetyl intermediate.

- Step 2 : Cyclization with methylhydrazine in a mixed solvent (e.g., MeOH/H₂O) under reduced pressure yields the pyrazole-3-carboxylic acid after recrystallization.

| Parameter | Details |

|---|---|

| Yield | 70–76% (over two steps) |

| Key Reagents | 2,2-Difluoroacetyl chloride, methylhydrazine |

| Optimization Note | Catalyst (e.g., KI) enhances cyclization efficiency. |

Oxidative Aromatization of Pyrazolines

Pyrazoline intermediates are oxidized to pyrazoles, followed by hydrolysis:

Procedure :

- Step 1 : Cyclocondensation of chalcone derivatives with 2,6-difluorophenylhydrazine forms pyrazoline intermediates.

- Step 2 : Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the pyrazole ring.

- Step 3 : Ester hydrolysis with LiOH in THF/H₂O produces the carboxylic acid.

| Parameter | Details |

|---|---|

| Yield | 65–72% (over three steps) |

| Key Reagents | DDQ, LiOH |

| Optimization Note | Microwave-assisted synthesis reduces reaction time. |

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Compound A : 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid (11i)

Compound B : 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (11j)

Compound C : 4-(2,6-Dichloro-Benzoylamino)-1H-Pyrazole-3-Carboxylic Acid (Piperidin-4-yl Amide)

- Substituents: 2,6-Dichlorobenzoylamino at C4 and a methanesulfonyl-piperidinyl amide at C3.

Structural Analogues with Modified Aromatic Groups

Compound D : 1-[(2,6-Dimethoxyphenoxy)Methyl]-1H-Pyrazole-3-Carboxylic Acid

Compound E : 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Triazole core with a difluorobenzyl group, related to the antiepileptic drug Rufinamide .

- Application : Highlights how replacing pyrazole with triazole and modifying substituents can shift biological activity toward CNS disorders.

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and metabolic stability, while electron-donating groups (e.g., -OCH₃) improve solubility .

Synthetic Accessibility : High-yielding hydrolysis reactions (≥90%) are common for ester-to-acid conversions in pyrazole derivatives .

Therapeutic Relevance: Substituent choice directly impacts biological activity—e.g., dichlorobenzoylamino groups confer anticancer properties, while difluorophenyl groups are prevalent in CNS-targeting drugs .

Biological Activity

1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 238.19 g/mol

- CAS Number : 1797933-78-8

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents.

The compound has been shown to inhibit microtubule assembly, which is crucial for cancer cell division. In vitro studies demonstrated that at a concentration of 20 μM, it caused a significant reduction in microtubule assembly (40.76–52.03% inhibition) .

Case Studies

- Breast Cancer Cell Line (MDA-MB-231) :

- Other Cancer Types :

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties.

The compound exhibits inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some showed up to 85% inhibition of TNF-α at a concentration of 10 μM .

Research Findings

- Compounds similar to this compound demonstrated significant anti-inflammatory activity comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies.

Research Findings

In vitro tests against bacterial strains such as E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger revealed that certain pyrazole compounds exhibited promising antimicrobial activity .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2,6-difluoroaniline with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole precursor.

- Step 2: Cyclization under acidic or basic conditions to generate the pyrazole ring.

- Step 3: Hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield the carboxylic acid derivative.

For related pyrazole-carboxylic acids, yields of 60–80% are reported after recrystallization or column chromatography .

Key Considerations: - Use anhydrous conditions for cyclization to avoid side reactions.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc).

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns on the pyrazole ring and aromatic fluorine coupling. For example, the 2,6-difluorophenyl group shows distinct splitting patterns (e.g., doublet of doublets in 1H NMR) .

- FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- HPLC-MS: Verify purity (>95%) and molecular ion peak (e.g., [M+H]+ at calculated m/z).

Q. What storage conditions are recommended for this compound?

Methodological Answer:

Q. What safety precautions are advised due to limited toxicity data?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis/handling.

- Emergency Protocols:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.

- Temperature Control: Gradual heating (e.g., 60–80°C) reduces side reactions like decarboxylation .

Example Data:

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Reaction Temp. | 50–100°C | 70°C | 15% |

| Catalyst | None, ZnCl₂, BF₃ | ZnCl₂ | 20% |

Q. How should researchers address discrepancies in reported spectral data or physical properties?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs ).

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation.

- Batch Analysis: Repeat synthesis and characterization under standardized conditions to identify batch-specific variations.

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Anti-Proliferative Assays: Use MTT or SRB assays on cancer cell lines (e.g., PC-3 prostate cancer cells) .

- Autophagy Induction: Monitor LC3-II/LC3-I ratio via Western blot .

- Enzyme Inhibition: Screen against kinases (e.g., mTOR) using fluorescence-based kinase assays.

Q. How can stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

Q. What purification methods are effective for isolating high-purity samples?

Methodological Answer:

Q. How can computational modeling aid in predicting reactivity or biological targets?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry and predict electrophilic/nucleophilic sites.

- Docking Studies: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases) .

- QSAR Models: Correlate substituent effects (e.g., fluorine position) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.